molecular formula C10H9N3 B13287041 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

Cat. No.: B13287041
M. Wt: 171.20 g/mol
InChI Key: BZWKXHMNPGBKJK-UHFFFAOYSA-N
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Description

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with an amino group and a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with but-3-yn-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler analog with a nitrile group on the pyridine ring.

    5-Amino-pyrazoles: Compounds with similar amino and nitrile functionalities but different ring structures.

Uniqueness

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is a pyridine derivative characterized by a unique combination of a but-3-yn-2-ylamino group and a cyano functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. The structural features of this compound suggest interactions with various biological targets, leading to its investigation for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C10H9N3
  • Molecular Weight: 171.20 g/mol
  • IUPAC Name: this compound

The compound's structure includes a pyridine ring with a cyano group at the second position, which is significant for its biological activity. The butynylamino group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. This binding can inhibit or modulate the activity of these targets, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine derivatives have demonstrated effectiveness against pathogens such as:

  • Bacteria: Staphylococcus aureus, Escherichia coli
  • Fungi: Candida albicans

In vitro studies have shown that these compounds can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating their potency against various strains.

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of pyridine derivatives found that compounds with similar structures to this compound exhibited inhibition zones ranging from 15 mm to 30 mm against tested pathogens. The MIC values for the most active derivatives were reported between 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

CompoundPathogen TestedMIC (μg/mL)Inhibition Zone (mm)
Derivative AE. coli0.2225
Derivative BS. aureus0.2530

Study 2: Mechanistic Insights

Another research effort focused on the mechanism of action for similar compounds, revealing that they inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis . This mechanism aligns with the observed antimicrobial activity of pyridine derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
6-Amino-pyridine-2-carbonitrileAmino group at position 6Lacks the butynyl group
Butyric acid derivativeContains a carboxylic acid groupLacks nitrogen functionality
6-(Butynylamino)-pyridineSimilar but includes additional butynyl groupDifferent position for amino substitution

The uniqueness of this compound lies in its combination of both the butynylamino group and the cyano functional group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-[(but-3-yn-2-yl)amino]pyridine-2-carbonitrile, and how can reaction conditions be optimized for academic research?

Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A common approach starts with a pyridine-carbonitrile precursor, where the amino group is introduced via substitution with but-3-yn-2-amine. Key reagents include palladium catalysts (e.g., Pd/C) and polar aprotic solvents like DMF to enhance reactivity . Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., from 12 hours to 30 minutes) .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive intermediates.
  • Chiral resolution : If stereocenters are present, chiral HPLC or enzymatic resolution may isolate enantiomers .

Q. How can the stereochemistry and hydrogen-bonding network of this compound be characterized?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between amino and carbonitrile groups) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify coupling patterns and confirm substituent positions. NOESY experiments detect spatial proximity of protons in stereoisomers .
  • IR spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Advanced Questions

Q. How do structural modifications in pyridine-carbonitrile derivatives influence their binding affinity to biological targets?

A comparative analysis of analogs (Table 1) reveals:

Modification Impact on Bioactivity Methodology
Chiral center Enantiomers show differential activityMolecular docking (e.g., AutoDock)
Carbonitrile position Affects hydrogen bonding with enzymesIn vitro kinase assays
Alkyne substituent Enhances lipophilicity and membrane penetrationLogP calculations

Q. How can researchers resolve contradictions in reported bioactivity data for pyridine-carbonitrile derivatives across studies?

Contradictions often arise from:

  • Varied assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural impurities : Use HPLC-MS to verify compound purity (>95%) .
  • Species-specific effects : Cross-validate results in multiple models (e.g., human vs. murine cell lines) .
  • Computational validation : Compare molecular dynamics simulations with experimental IC50_{50} values to identify outliers .

Q. What computational and experimental strategies are used to predict the metabolic stability of this compound?

  • In silico tools : SwissADME predicts CYP450 interactions and metabolic hotspots (e.g., alkyne oxidation).
  • In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life .
  • Isotope labeling : 14C^{14}C-tagged compounds track metabolite formation via LC-MS .

Q. Methodological Notes

  • Data tables (e.g., Table 1) should include structural analogs, functional group impacts, and validation techniques.
  • References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Tetrahedron) over vendor databases.
  • Ethical considerations : Adhere to institutional guidelines for handling cytotoxic derivatives .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N3/c1-3-8(2)13-10-5-4-9(6-11)12-7-10/h1,4-5,7-8,13H,2H3

InChI Key

BZWKXHMNPGBKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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